Furo[2,3-B]pyridine
Overview
Description
Furo[2,3-B]pyridine is a chemical compound with the molecular formula C7H5NO. It has an average mass of 119.121 Da and a mono-isotopic mass of 119.037117 Da .
Synthesis Analysis
The synthesis of Furo[2,3-B]pyridine involves various methods. One method includes a four-step tandem reaction between acrylamides and 4-hydroxy-2-alkynoates . Another method involves the synthesis of ethyl 5-alkyl-1-amino-6,7,8,9-tetrahydrofuro .Molecular Structure Analysis
The molecular structure of Furo[2,3-B]pyridine includes a furo and a pyridine ring. The compound has a density of 1.2±0.1 g/cm3, a boiling point of 179.6±13.0 °C at 760 mmHg, and a vapor pressure of 1.3±0.3 mmHg at 25°C .Chemical Reactions Analysis
Furo[2,3-B]pyridine undergoes various chemical reactions. For instance, it can participate in a four-step cascade reaction involving C–H activation, Lossen rearrangement, annulation, and lactonization .Physical And Chemical Properties Analysis
Furo[2,3-B]pyridine has a molar refractivity of 34.5±0.3 cm3, a polar surface area of 26 Å2, and a polarizability of 13.7±0.5 10-24 cm3. It also has a surface tension of 46.0±3.0 dyne/cm and a molar volume of 99.6±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization
Furo[2,3-b]pyridine derivatives have been synthesized through various chemical processes, with their structures characterized using advanced spectroscopic techniques. For instance, a study demonstrated the synthesis of these derivatives with antioxidant and biological activity assessment. These compounds showed significant radical scavenging activity, highlighting their potential in developing antioxidant agents (Al‐Refai et al., 2018).
Electrophilic Cyclization
The electrophilic cyclization of o-acetoxy- and o-benzyloxyalkynylpyridines into 2,3-disubstituted furo[2,3-b]pyridines showcases a facile entry into these compounds under mild conditions. This process involves palladium-catalyzed cross-coupling followed by cyclization, demonstrating a valuable synthetic route (Arcadi et al., 2002).
Chemical Reactivity Space
Research has charted the chemical reactivity space of 2,3-substituted furo[2,3-b]pyridines, synthesized via the heterocyclization of pyridine-N-oxide derivatives. The study explored the framework's reactivity, providing methods for its functionalization. This opens up avenues for the development of novel compounds with potential applications in various fields (Fumagalli & da Silva Emery, 2016).
Applications in Organic Electronics
Furo[2,3-b]pyridine derivatives have been utilized in the creation of materials for organic electronics. A notable example includes the development of highly electron-deficient pyrido[3',2':4,5]furo[2,3-b]pyridine as a core structure for triplet host materials in green phosphorescent organic light-emitting diodes, demonstrating high efficiency and power (Lee & Lee, 2013).
Safety And Hazards
properties
IUPAC Name |
furo[2,3-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-6-3-5-9-7(6)8-4-1/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFDIXKVOHJQPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)OC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00497456 | |
Record name | Furo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furo[2,3-B]pyridine | |
CAS RN |
272-01-5 | |
Record name | Furo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00497456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Furo[2,3-b]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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